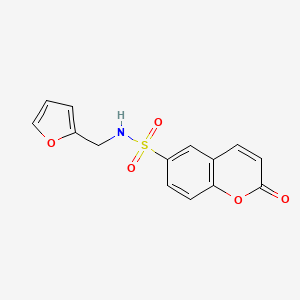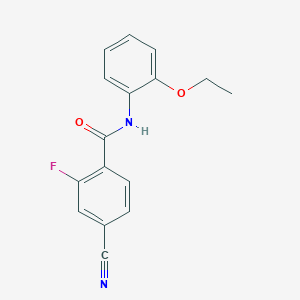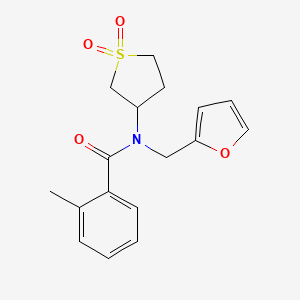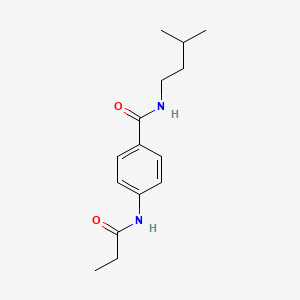
4-(5-chloro-2-methylphenyl)-N-(3-methylphenyl)-1-piperazinecarboxamide
Vue d'ensemble
Description
4-(5-chloro-2-methylphenyl)-N-(3-methylphenyl)-1-piperazinecarboxamide, also known as CMPD101, is a piperazine derivative that has been extensively studied in scientific research. This compound has shown potential in various areas of research, including neuroscience, cancer biology, and drug discovery.
Mécanisme D'action
The mechanism of action of 4-(5-chloro-2-methylphenyl)-N-(3-methylphenyl)-1-piperazinecarboxamide involves its binding to the sigma-1 receptor. This receptor is involved in the modulation of various cellular processes, including calcium signaling, protein synthesis, and cell survival. By antagonizing this receptor, 4-(5-chloro-2-methylphenyl)-N-(3-methylphenyl)-1-piperazinecarboxamide can modulate these processes and potentially have therapeutic effects.
Biochemical and Physiological Effects:
4-(5-chloro-2-methylphenyl)-N-(3-methylphenyl)-1-piperazinecarboxamide has been shown to have various biochemical and physiological effects, depending on the specific research application. In neuroscience research, 4-(5-chloro-2-methylphenyl)-N-(3-methylphenyl)-1-piperazinecarboxamide has been shown to modulate pain perception and reduce inflammation. In cancer research, 4-(5-chloro-2-methylphenyl)-N-(3-methylphenyl)-1-piperazinecarboxamide has been shown to inhibit the growth of cancer cells and induce apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 4-(5-chloro-2-methylphenyl)-N-(3-methylphenyl)-1-piperazinecarboxamide is its selectivity for the sigma-1 receptor, which allows for more targeted research. However, one limitation is its relatively low potency, which may require higher concentrations for effective results.
Orientations Futures
There are several potential future directions for research involving 4-(5-chloro-2-methylphenyl)-N-(3-methylphenyl)-1-piperazinecarboxamide. One area of interest is its potential as a treatment for chronic pain, as it has shown promise in modulating pain perception. Additionally, further investigation into its potential as a cancer treatment is warranted, particularly in vivo studies. Finally, research into the potential side effects and safety of 4-(5-chloro-2-methylphenyl)-N-(3-methylphenyl)-1-piperazinecarboxamide is necessary for its development as a potential therapeutic agent.
Applications De Recherche Scientifique
4-(5-chloro-2-methylphenyl)-N-(3-methylphenyl)-1-piperazinecarboxamide has been studied extensively in neuroscience research, particularly in the area of pain management. It has been shown to act as a selective antagonist of the sigma-1 receptor, which is involved in the modulation of pain perception. 4-(5-chloro-2-methylphenyl)-N-(3-methylphenyl)-1-piperazinecarboxamide has also been investigated as a potential treatment for cancer, as it has been shown to inhibit the growth of cancer cells in vitro.
Propriétés
IUPAC Name |
4-(5-chloro-2-methylphenyl)-N-(3-methylphenyl)piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN3O/c1-14-4-3-5-17(12-14)21-19(24)23-10-8-22(9-11-23)18-13-16(20)7-6-15(18)2/h3-7,12-13H,8-11H2,1-2H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXAIZZUATCDXGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)N2CCN(CC2)C3=C(C=CC(=C3)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(5-chloro-2-methylphenyl)-N-(3-methylphenyl)piperazine-1-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B4394281.png)


![(2-{1-[2-(2-allylphenoxy)ethyl]-1H-benzimidazol-2-yl}ethyl)formamide](/img/structure/B4394304.png)
![N-(2-{[2-(4-methoxyphenoxy)acetyl]amino}ethyl)nicotinamide](/img/structure/B4394307.png)
![methyl 4,5-dimethoxy-2-{[3-(2-thienyl)propanoyl]amino}benzoate](/img/structure/B4394308.png)
![N-(3,5-dimethyl-2-oxo-1-phenyl-2,3-dihydro-1H-imidazol-4-yl)-N'-[2-(trifluoromethyl)phenyl]urea](/img/structure/B4394310.png)


![N-(3,4-dimethylphenyl)-2-{[1-(1-naphthyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B4394369.png)
![7-butyl-1,3-dimethyl-8-[(4-phenyl-1-piperazinyl)methyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B4394370.png)

![5-chloro-2-methoxy-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B4394376.png)